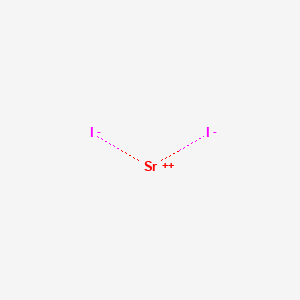

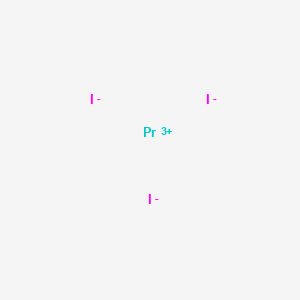

Praseodimio(3+);triyoduro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Praseodymium(3+);triiodide, also known as praseodymium(III) iodide, is an inorganic compound consisting of the rare-earth metal praseodymium and iodine. It has the chemical formula PrI₃ and forms hygroscopic green crystals. This compound is soluble in water and has a density of 5.8 g/cm³ .

Aplicaciones Científicas De Investigación

Praseodymium(3+);triiodide has several scientific research applications:

Mecanismo De Acción

Target of Action

Praseodymium(3+);triiodide, also known as Praseodymium (III) iodide, is an inorganic salt consisting of the rare-earth metal praseodymium and iodine

Mode of Action

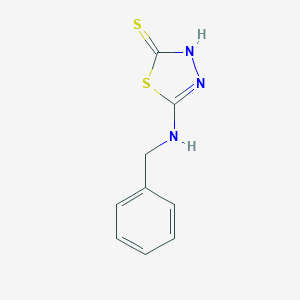

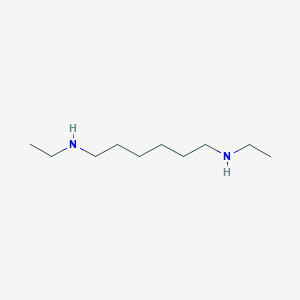

Praseodymium(3+);triiodide interacts with its targets primarily through ionic interactions. It can form various compounds with other elements or molecules, such as hydrazine, urea, and thiourea . These interactions result in the formation of new compounds with different properties.

Biochemical Pathways

It’s known that praseodymium can react with iodine to form praseodymium (iii) iodide . This reaction could potentially affect iodine-related biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Praseodymium(3+);triiodide are not well-documented. As an inorganic compound, it’s likely to have different pharmacokinetic properties compared to organic drugs. Its solubility in water suggests that it could be absorbed and distributed in the body through the bloodstream.

Result of Action

It’s known to form green crystals , which could potentially interact with cells and tissues in various ways

Action Environment

The action of Praseodymium(3+);triiodide can be influenced by various environmental factors. For instance, it’s known to be hygroscopic , meaning it absorbs moisture from the environment. This property could potentially influence its stability and efficacy. Additionally, its reactions with other elements or compounds could be affected by factors such as temperature and pressure.

Métodos De Preparación

Praseodymium(3+);triiodide can be synthesized through several methods:

Heating Praseodymium and Iodine: This method involves heating praseodymium metal with iodine in an inert atmosphere to produce praseodymium(III) iodide.

Reaction with Mercury(II) Iodide: Praseodymium can also react with mercury(II) iodide to form praseodymium(III) iodide.

Dissolving Praseodymium(III) Oxide in Hydroiodic Acid: Dissolving praseodymium(III) oxide in concentrated aqueous hydroiodic acid yields praseodymium(III) iodide nonahydrate (PrI₃·9H₂O).

Análisis De Reacciones Químicas

Praseodymium(3+);triiodide undergoes various chemical reactions:

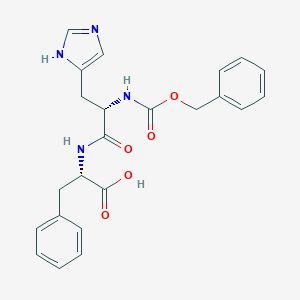

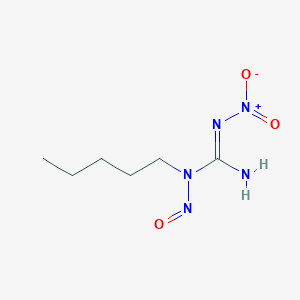

Formation of Compounds with Hydrazine: It forms compounds like I₃Pr·3N₂H₄·4H₂O, which are pale yellow crystals soluble in methanol.

Formation of Compounds with Urea: It reacts with urea to form I₃Pr·5CO(NH₂)₂, which has pale green crystals.

Formation of Compounds with Thiourea: It forms I₃Pr·2CS(NH₂)₂·9H₂O, a green crystal.

Reaction with Praseodymium Metal: At elevated temperatures, praseodymium(III) iodide reacts with praseodymium metal to form praseodymium diiodide (PrI₂).

Comparación Con Compuestos Similares

Praseodymium(3+);triiodide can be compared with other praseodymium halides:

Praseodymium(III) Fluoride (PrF₃): A green crystalline solid used in various industrial applications.

Praseodymium(III) Chloride (PrCl₃): A light green solid used in Lewis acid-base complexes.

Praseodymium(III) Bromide (PrBr₃): A stable bromide with a tricapped trigonal prismatic geometry.

Each of these compounds has unique properties and applications, making praseodymium(3+);triiodide distinct in its solubility and reactivity with various ligands.

Propiedades

Número CAS |

13813-23-5 |

|---|---|

Fórmula molecular |

I3Pr |

Peso molecular |

521.6211 g/mol |

Nombre IUPAC |

triiodopraseodymium |

InChI |

InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |

Clave InChI |

PVEVRIVGNKNWML-UHFFFAOYSA-K |

SMILES |

[I-].[I-].[I-].[Pr+3] |

SMILES canónico |

I[Pr](I)I |

| 13813-23-5 | |

Descripción física |

Powder; [MSDSonline] |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.